molecular formula C23H22N8O5S2 B607865 GSK837149A CAS No. 13616-29-0

GSK837149A

Numéro de catalogue: B607865
Numéro CAS: 13616-29-0
Poids moléculaire: 554.6 g/mol
Clé InChI: RSINKZJTTORDAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK837149 est un inhibiteur sélectif de la synthase d'acides gras humaine (FAS) avec une valeur de Ki de 30 nM. Il agit en supprimant l'activité de la β-cétoacyl réductase de l'enzyme. Le composé a la formule moléculaire C23H22N8O5S2 et un poids moléculaire de 554,6 g/mol.

Applications De Recherche Scientifique

Biochemical Properties

GSK837149A exhibits a low nanomolar inhibitory potency against FAS, specifically targeting the β-ketoacyl reductase domain. It has a Ki value of approximately 30 nM, indicating its strong binding affinity to the enzyme . The compound operates through reversible inhibition, which allows for potential therapeutic applications without permanent alteration of the enzyme's activity. However, its poor cell permeability limits its effectiveness in cellular studies .

Applications in Cancer Research

This compound has garnered attention for its potential applications in cancer research due to FAS's role in tumor metabolism and growth. Elevated levels of FAS have been associated with various cancers, including breast and ovarian cancer. By inhibiting FAS, this compound may induce programmed cell death and inhibit tumor progression.

Case Studies and Findings

  • Breast Cancer Models : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in breast cancer cell lines, leading to increased apoptosis rates . The compound's ability to disrupt fatty acid synthesis is linked to reduced energy availability for rapidly dividing cancer cells.
  • Ovarian Cancer Xenografts : Preclinical studies using xenograft models indicated that this compound could delay disease progression in ovarian cancer . This effect is attributed to its selective inhibition of FAS activity, which is crucial for tumor growth.
  • Mechanistic Insights : While this compound has shown promise in inhibiting FAS, its poor permeability has hindered detailed mechanistic studies within cellular contexts. Future research may focus on modifying the compound or developing analogs with improved bioavailability .

Comparative Analysis with Other FAS Inhibitors

CompoundInhibition TypeKi Value (nM)Cell PermeabilityCancer Model
This compoundReversible~30PoorBreast, Ovarian
C75Irreversible~100ModerateBreast
IPI-9119Irreversible~50GoodProstate

Méthodes De Préparation

La synthèse de GSK837149 implique plusieurs étapes, commençant par la préparation de composés intermédiaires. La voie de synthèse comprend généralement la formation de 1,3-bis[4-[(4-méthylpyrimidin-2-yl)sulfamoyl]phényl]urée. Les conditions de réaction impliquent l'utilisation de solvants tels que le dichlorométhane et le méthanol, et de réactifs comme l'hydroxypropylméthylcellulose et le pluronic F-127 . Les méthodes de production industrielle peuvent impliquer des techniques de cristallisation pour obtenir le composé à haute pureté.

Analyse Des Réactions Chimiques

GSK837149 subit diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

    Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs courants.

    Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes sulfonamide.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

GSK837149 a une large gamme d'applications de recherche scientifique :

    Chimie : Il est utilisé comme composé outil pour étudier l'inhibition de la synthase d'acides gras.

    Biologie : Le composé est utilisé dans des études biologiques pour comprendre le rôle de la synthase d'acides gras dans les processus cellulaires.

    Médecine : GSK837149 est étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer, car la synthase d'acides gras est souvent surexprimée dans les cellules tumorales.

    Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant la synthase d'acides gras.

Mécanisme d'action

GSK837149 exerce ses effets en inhibant l'activité de la β-cétoacyl réductase de la synthase d'acides gras. Cette inhibition perturbe la synthèse des acides gras, qui sont essentiels à divers processus cellulaires. Les cibles moléculaires comprennent le domaine β-cétoacyl réductase de la synthase d'acides gras, et les voies impliquées sont liées au métabolisme des lipides .

Mécanisme D'action

GSK837149 exerts its effects by inhibiting the β-ketoacyl reductase activity of fatty acid synthase. This inhibition disrupts the synthesis of fatty acids, which are essential for various cellular processes. The molecular targets include the β-ketoacyl reductase domain of fatty acid synthase, and the pathways involved are related to lipid metabolism .

Comparaison Avec Des Composés Similaires

GSK837149 est unique par sa forte sélectivité et sa puissance en tant qu'inhibiteur de la synthase d'acides gras. Des composés similaires comprennent :

    GSK2194069 : Un autre inhibiteur de la synthase d'acides gras avec une valeur de CI50 de 29 nM.

    C75 : Un inhibiteur bien connu de la synthase d'acides gras qui cible également le domaine β-cétoacyl réductase.

    Orlistat : Un inhibiteur de la lipase qui inhibe également la synthase d'acides gras mais avec une sélectivité plus faible.

Activité Biologique

GSK837149A is a compound identified as a selective inhibitor of human fatty acid synthase (FAS), a critical enzyme involved in lipid biosynthesis. This compound emerged from high-throughput screening efforts and was initially recognized as a minor impurity in a sample exhibiting activity against FAS. Its structure, characterized by a symmetrical bisulfonamide urea, has been confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications in therapeutic contexts.

This compound functions primarily by inhibiting the beta-ketoacyl reductase domain of FAS. This inhibition occurs in a reversible manner, with an inhibition constant KiK_i of approximately 30 nM, indicating a strong affinity for the target enzyme. The compound likely binds to the enzyme-ketoacyl-ACP complex, disrupting the normal catalytic process of fatty acid synthesis .

Table 1: Key Characteristics of this compound

PropertyDescription
Target Human Fatty Acid Synthase (FAS)
Inhibition Type Reversible
Inhibition Constant KiK_i ~30 nM
Chemical Structure Bisulfonamide urea
Cell Permeability Poor

In Vitro Studies

Despite its potent inhibitory action on FAS in biochemical assays, this compound has shown limited activity in cell-based assays. Its poor cell permeability restricts its effectiveness in cellular environments, leading to inactivity in various cancer cell lines . For instance, studies have demonstrated that this compound does not effectively cross plasma membranes, which is essential for its therapeutic application .

Case Study: Impact on Breast Cancer Cells

Research involving breast cancer cell lines such as BT-474 has highlighted the metabolic consequences of FAS inhibition. In these studies, while this compound inhibited FAS activity biochemically, it failed to elicit significant metabolic changes within the cells due to its inability to penetrate effectively . This limitation underscores the need for further development of derivatives or analogs with enhanced cell permeability.

Comparative Analysis with Other Compounds

In comparison to other FAS inhibitors like GSK2194069 and orlistat, this compound's lack of cellular efficacy poses challenges. For example:

CompoundKiK_i (nM)Cell PermeabilityEfficacy in Cell-Based Assays
This compound~30PoorInactive
GSK2194069~10ModerateActive
Orlistat~50GoodActive

Implications for Therapeutic Development

The biological activity of this compound highlights significant challenges in targeting FAS for cancer therapy. While it serves as a useful tool for understanding the enzyme's active site and developing new inhibitors, its limitations necessitate further research into improving its pharmacological properties. The development of more effective analogs could potentially enhance therapeutic outcomes in cancers characterized by elevated FAS expression.

Future Directions

  • Structural Modifications : Investigating modifications to improve cell permeability while retaining inhibitory potency.
  • Combination Therapies : Exploring combinations with other agents that may enhance uptake or synergistically inhibit cancer growth.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential of modified compounds.

Propriétés

IUPAC Name

1,3-bis[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N8O5S2/c1-15-11-13-24-21(26-15)30-37(33,34)19-7-3-17(4-8-19)28-23(32)29-18-5-9-20(10-6-18)38(35,36)31-22-25-14-12-16(2)27-22/h3-14H,1-2H3,(H,24,26,30)(H,25,27,31)(H2,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSINKZJTTORDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N8O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13616-29-0
Record name GSK837149A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
GSK837149A
Reactant of Route 2
Reactant of Route 2
GSK837149A
Reactant of Route 3
Reactant of Route 3
GSK837149A
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
GSK837149A
Reactant of Route 5
Reactant of Route 5
GSK837149A
Reactant of Route 6
Reactant of Route 6
GSK837149A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.